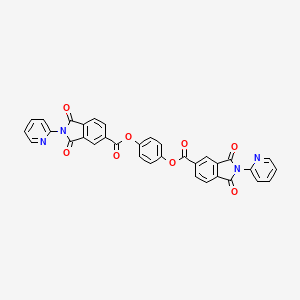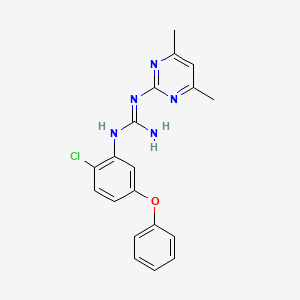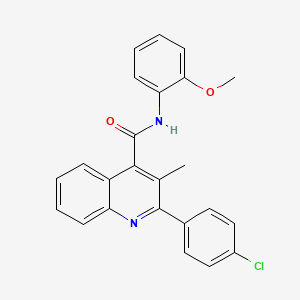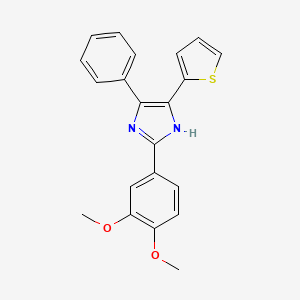
1,4-Phenylene bis(1,3-dioxo-2-(pyridin-2-yl)isoindoline-5-carboxylate)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[1,3-DIOXO-2-(PYRIDIN-2-YL)-2,3-DIHYDRO-1H-ISOINDOLE-5-CARBONYLOXY]PHENYL 1,3-DIOXO-2-(PYRIDIN-2-YL)-2,3-DIHYDRO-1H-ISOINDOLE-5-CARBOXYLATE is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[1,3-DIOXO-2-(PYRIDIN-2-YL)-2,3-DIHYDRO-1H-ISOINDOLE-5-CARBONYLOXY]PHENYL 1,3-DIOXO-2-(PYRIDIN-2-YL)-2,3-DIHYDRO-1H-ISOINDOLE-5-CARBOXYLATE typically involves multi-step organic reactions. One common method includes the condensation of pyridine-2-carboxylic acid with phthalic anhydride to form the isoindole ring system. This is followed by esterification with 4-hydroxybenzoic acid to introduce the phenyl group. The final step involves the formation of the ester linkage between the two isoindole units.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
化学反应分析
Types of Reactions
4-[1,3-DIOXO-2-(PYRIDIN-2-YL)-2,3-DIHYDRO-1H-ISOINDOLE-5-CARBONYLOXY]PHENYL 1,3-DIOXO-2-(PYRIDIN-2-YL)-2,3-DIHYDRO-1H-ISOINDOLE-5-CARBOXYLATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyridine and isoindole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under various conditions.
Major Products
The major products formed from these reactions include quinone derivatives, dihydro compounds, and substituted isoindole and pyridine derivatives.
科学研究应用
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, the compound is studied for its potential as a pharmacophore. Its ability to interact with various biological targets makes it a candidate for drug development, particularly in the fields of oncology and neurology.
Medicine
In medicine, derivatives of this compound are investigated for their therapeutic potential. They are evaluated for their efficacy in treating diseases such as cancer, Alzheimer’s, and bacterial infections.
Industry
In the industrial sector, the compound is used in the development of advanced materials, including polymers and nanomaterials. Its conjugated system provides unique electronic properties that are valuable in the production of semiconductors and other electronic devices.
作用机制
The mechanism of action of 4-[1,3-DIOXO-2-(PYRIDIN-2-YL)-2,3-DIHYDRO-1H-ISOINDOLE-5-CARBONYLOXY]PHENYL 1,3-DIOXO-2-(PYRIDIN-2-YL)-2,3-DIHYDRO-1H-ISOINDOLE-5-CARBOXYLATE involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain kinases involved in cell signaling pathways, thereby exerting anti-cancer effects. Additionally, its interaction with neurotransmitter receptors can influence neurological functions, making it a potential candidate for treating neurological disorders.
相似化合物的比较
Similar Compounds
Indole Derivatives: Compounds containing the indole nucleus, such as tryptophan and serotonin.
Pyridine Derivatives: Compounds like nicotinamide and pyridoxine.
Isoindole Derivatives: Compounds such as phthalimide and thalidomide.
Uniqueness
What sets 4-[1,3-DIOXO-2-(PYRIDIN-2-YL)-2,3-DIHYDRO-1H-ISOINDOLE-5-CARBONYLOXY]PHENYL 1,3-DIOXO-2-(PYRIDIN-2-YL)-2,3-DIHYDRO-1H-ISOINDOLE-5-CARBOXYLATE apart is its dual isoindole and pyridine ring system. This unique structure provides a high degree of conjugation, enhancing its electronic properties and making it a versatile compound for various applications in science and industry.
属性
分子式 |
C34H18N4O8 |
|---|---|
分子量 |
610.5 g/mol |
IUPAC 名称 |
[4-(1,3-dioxo-2-pyridin-2-ylisoindole-5-carbonyl)oxyphenyl] 1,3-dioxo-2-pyridin-2-ylisoindole-5-carboxylate |
InChI |
InChI=1S/C34H18N4O8/c39-29-23-13-7-19(17-25(23)31(41)37(29)27-5-1-3-15-35-27)33(43)45-21-9-11-22(12-10-21)46-34(44)20-8-14-24-26(18-20)32(42)38(30(24)40)28-6-2-4-16-36-28/h1-18H |
InChI 键 |
OLSGMQWEVHYHCT-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=NC(=C1)N2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)OC4=CC=C(C=C4)OC(=O)C5=CC6=C(C=C5)C(=O)N(C6=O)C7=CC=CC=N7 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-Tert-butyl-5-[(3,4-dimethoxyphenyl)methylidene]-2-methyl-1,3-dioxane-4,6-dione](/img/structure/B11654898.png)

![methyl 2-{[3-(3,5-dimethylphenoxy)-4-oxo-4H-chromen-7-yl]oxy}propanoate](/img/structure/B11654912.png)
![ethyl 4-[({2-[(4-methoxyphenyl)amino]-4-oxo-5,6-dihydro-4H-1,3-thiazin-6-yl}carbonyl)amino]benzoate](/img/structure/B11654919.png)

![4-[6-Amino-5-cyano-3-(3,4,5-trimethoxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazol-4-yl]-2-methoxyphenyl morpholine-4-carboxylate](/img/structure/B11654931.png)
![1,3,4a-Triphenyl-3,4,4a,5-tetrahydropyrido[1,2-a]benzimidazole](/img/structure/B11654941.png)
![(6Z)-6-(4-{2-[4-(butan-2-yl)phenoxy]ethoxy}-3-methoxybenzylidene)-2-ethyl-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11654946.png)
![Ethyl 5-acetyl-2-{[(4-chloro-2-methylphenoxy)acetyl]amino}-4-methylthiophene-3-carboxylate](/img/structure/B11654947.png)
![6-{2-(1,3-benzodioxol-5-yl)-4-hydroxy-3-[(4-methoxyphenyl)carbonyl]-5-oxo-2,5-dihydro-1H-pyrrol-1-yl}hexanoic acid](/img/structure/B11654951.png)
![ethyl 2-(2,5-dimethyl-3-{(E)-[1-(4-methylphenyl)-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene]methyl}-1H-pyrrol-1-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11654952.png)
![(6Z)-6-{2-[2-(4-tert-butylphenoxy)ethoxy]-5-chlorobenzylidene}-2-ethyl-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11654953.png)
![4-methyl-N-[2-oxo-1-phenyl-2-(1,4,7-trioxa-10-azacyclododecan-10-yl)ethyl]benzenesulfonamide](/img/structure/B11654964.png)

